

# Hpk1-IN-55: A Technical Guide for Immunological Research

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This technical guide provides an in-depth overview of **Hpk1-IN-55**, a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 (also known as MAP4K1) is a critical negative regulator of T-cell and B-cell receptor signaling pathways, making it a compelling target for immuno-oncology.[1][2][3][4][5][6] By inhibiting HPK1, **Hpk1-IN-55** can enhance T-cell activation, proliferation, and cytokine production, thereby augmenting anti-tumor immune responses.[2][7] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate the use of **Hpk1-IN-55** as a tool compound in immunology research.

### **Core Mechanism of Action**

Hematopoietic Progenitor Kinase 1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][8][9] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76kDa) at the Serine 376 residue.[3][8][10][11][12] This phosphorylation event leads to the recruitment of 14-3-3 proteins, triggering the ubiquitination and subsequent proteasomal degradation of SLP-76.[8][10][13] The degradation of the SLP-76 signaling complex attenuates downstream signals, including the phosphorylation of PLCy1 and ERK, which are essential for T-cell activation and proliferation.[8][10]

**Hpk1-IN-55** acts as an ATP-competitive inhibitor, blocking the kinase activity of HPK1. This inhibition prevents the phosphorylation of SLP-76, thereby stabilizing the TCR signaling

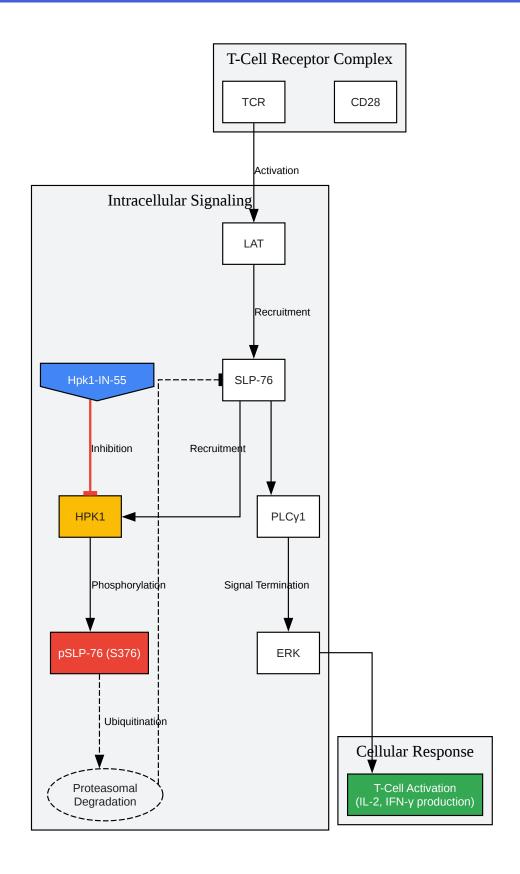






complex and leading to a sustained and enhanced T-cell response.[2][3] The ultimate immunological outcomes of HPK1 inhibition include increased T-cell proliferation and heightened production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-y).[1][7][8]





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Caption: HPK1 negatively regulates TCR signaling. Hpk1-IN-55 inhibits this process.



### **Data Presentation**

The following tables summarize the quantitative data reported for **Hpk1-IN-55**, demonstrating its potency, selectivity, and effects in cellular and in vivo models.

Table 1: Biochemical and Cellular Activity of Hpk1-IN-55

Parameter	Assay Type	Species	Cell Type/Matrix	Value	Reference
IC50	HPK1 Enzymatic Inhibition	-	-	<0.51 nM	[7]
EC50	IL-2 Secretion	Human	PBMCs	43.3 nM	[7]
EC50	IL-2 Release	Human	Pan T-cells	38.8 nM	[7]
EC50	IFN-y Release	Human	Pan T-cells	49.2 nM	[7]
Effect	T-cell Proliferation	Human	Pan T-cells	Increased proliferation	[7]

**Table 2: Kinase Selectivity Profile** 

Kinase	Fold Selectivity vs. HPK1			
GCK-like kinase	>637-fold			
LCK	>1022-fold			
Data from MedChemExpress.[7]				

# **Table 3: In Vivo Pharmacokinetics and Efficacy**



Parameter	Species	Dosing	Model	Key Finding	Reference
Bioavailability (F%)	Monkey	2 mg/kg, p.o.	-	42.0%	[7]
Clearance (Clp)	Monkey	1 mg/kg, i.v.	-	11.41 mL/min/kg	[7]
Target Engagement	Mouse	3-30 mg/kg, p.o.	CT26 Tumor	>50% pSLP76 inhibition in spleen for >6h at 10 & 30 mg/kg	[7]
Antitumor Effect	Mouse	1.5-12 mg/kg, p.o.	CT26 Tumor	Good antitumor effect as monotherapy	[7]
Combination Effect	Mouse	1.5-12 mg/kg, p.o.	MC38 Tumor	Synergistic effect with anti-PD-1	[7]

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard immunological assays and descriptions found in the literature for HPK1 inhibitors.

### **Protocol 1: In Vitro HPK1 Kinase Assay**

This protocol is for determining the direct inhibitory activity of **Hpk1-IN-55** on HPK1 enzyme activity.

- · Reagents and Materials:
  - Recombinant human HPK1 enzyme.



- Kinase substrate (e.g., Myelin Basic Protein or a specific peptide).
- Kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate).[14]
- [y-33P]-ATP or unlabeled ATP for non-radioactive methods.
- **Hpk1-IN-55** serially diluted in DMSO.
- 96-well assay plates.
- Detection reagents (e.g., ADP-Glo<sup>™</sup> for luminescence or phosphospecific antibodies for ELISA).

#### Procedure:

- Add 5-10 μL of kinase assay buffer containing the HPK1 enzyme to each well of a 96-well plate.
- Add 1 μL of Hpk1-IN-55 at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO (vehicle control).
- Incubate for 15-30 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 10 μL of a mixture containing the substrate and ATP.
   [14] Final ATP concentration should be at or near the Km for HPK1.
- Incubate for 40-60 minutes at 30°C.
- Stop the reaction according to the detection method (e.g., adding a stop solution).
- Quantify the signal (e.g., radioactivity, luminescence, or absorbance).
- Calculate the percent inhibition relative to the DMSO control and determine the IC<sub>50</sub> value using non-linear regression analysis.

# Protocol 2: T-Cell Cytokine Secretion Assay (IL-2/IFN-γ)



This protocol measures the effect of **Hpk1-IN-55** on the production of key effector cytokines by activated T-cells.

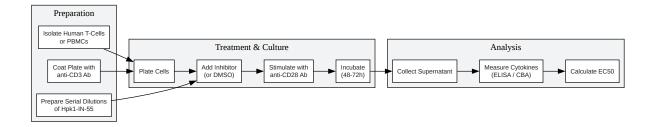
- Reagents and Materials:
  - Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified pan T-cells.
  - Complete RPMI-1640 medium.
  - T-cell stimulation reagents: plate-bound anti-CD3 antibody (e.g., OKT3, 1-5 μg/mL) and soluble anti-CD28 antibody (1-5 μg/mL).
  - Hpk1-IN-55 serially diluted in DMSO.
  - 96-well flat-bottom cell culture plates.
  - ELISA or Cytometric Bead Array (CBA) kits for human IL-2 and IFN-y.

#### Procedure:

- Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash wells with sterile PBS before use.
- Resuspend cells in complete RPMI medium at 1 x 10<sup>6</sup> cells/mL.
- Add 100 μL of cell suspension to each well of the anti-CD3 coated plate.
- Add Hpk1-IN-55 at desired final concentrations (e.g., 0.5 nM to 10,000 nM).[7] Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.
- Add soluble anti-CD28 antibody to the wells.
- Incubate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- After incubation, centrifuge the plate and carefully collect the supernatant.
- Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA or CBA according to the manufacturer's instructions.



Plot the cytokine concentration against the inhibitor concentration to determine the EC₅₀ value.



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Caption: General workflow for a cellular cytokine secretion assay.

### **Protocol 3: Cellular pSLP-76 Target Engagement Assay**

This protocol quantifies the ability of **Hpk1-IN-55** to inhibit its direct target, SLP-76 phosphorylation, in a cellular context.

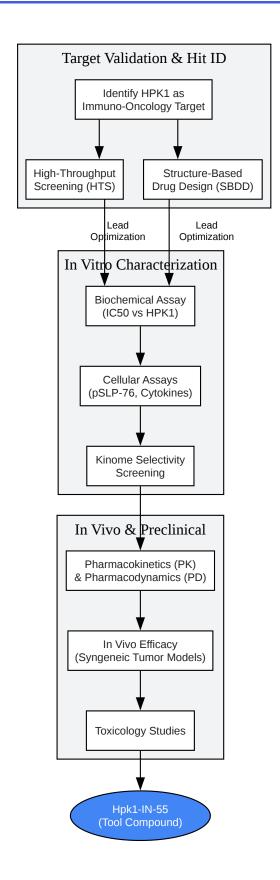
- Reagents and Materials:
  - Jurkat T-cells or human PBMCs.
  - Complete RPMI-1640 medium.
  - T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies).
  - Hpk1-IN-55 serially diluted in DMSO.
  - Lysis buffer with phosphatase and protease inhibitors.
  - Antibodies for sandwich ELISA or Western Blot: capture/primary antibody specific for total
     SLP-76 and a detection/secondary antibody specific for phospho-SLP-76 (Ser376).[6][15]



#### • Procedure:

- Culture cells and pre-incubate with various concentrations of **Hpk1-IN-55** for 1-2 hours.
- Stimulate the T-cells with anti-CD3/CD28 for a short period (e.g., 5-15 minutes) to induce maximal SLP-76 phosphorylation.
- Immediately lyse the cells on ice to stop all enzymatic activity.
- Clarify the lysates by centrifugation.
- Quantify phospho-SLP-76 (Ser376) and total SLP-76 levels in the lysate using a sandwich ELISA, TR-FRET, or Western Blot.[5]
- Normalize the phospho-SLP-76 signal to the total SLP-76 signal.
- Calculate the percent inhibition of SLP-76 phosphorylation relative to the stimulated DMSO control and determine the EC<sub>50</sub> value.





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**Caption:** Logic of inhibitor development from target ID to a tool compound.



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